molecular formula C22H16N4OS B5291980 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B5291980
M. Wt: 384.5 g/mol
InChI Key: CVAWVTHMJIBAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone, also known as FPT, is a novel compound that has gained significant attention in the field of scientific research. The compound belongs to the family of tetrazole-based compounds, which have been widely studied for their potential therapeutic applications. FPT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone exerts its biological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone enhances insulin sensitivity, leading to improved glucose uptake and metabolism. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone also exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. The mechanism of action of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is well-understood, making it an attractive target for drug development.
Biochemical and Physiological Effects:
1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. The compound also exhibits anti-tumor activity in various cancer cell lines. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit angiogenesis, a process critical for tumor growth and metastasis. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been tested in preclinical studies and has shown promising results, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has several advantages for use in scientific research. The compound is easy to synthesize and has been optimized to achieve high yields and purity. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has a well-understood mechanism of action, making it an attractive target for drug development. The compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
However, there are also some limitations associated with the use of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments. The compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone also has a short half-life, which may limit its therapeutic potential. Further studies are needed to address these limitations and optimize the use of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in scientific research.

Future Directions

There are several future directions for the study of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One potential direction is the development of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone as a therapeutic agent for the treatment of diabetes, obesity, and cancer. Preclinical studies have shown promising results, and further studies are needed to evaluate the safety and efficacy of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in humans. Another potential direction is the optimization of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone for use in scientific research. This may involve the development of new formulations or modifications to improve the solubility and stability of the compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. This may provide new insights into the role of PTP1B in insulin signaling and glucose metabolism, as well as the mechanisms underlying the anti-tumor activity of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone.

Synthesis Methods

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone can be synthesized using a multi-step process involving the reaction of 9H-fluorenone with thiosemicarbazide, followed by the reaction with phenyl isothiocyanate and sodium azide. The final step involves the reaction of the intermediate compound with 2-bromoethyl acetate. The synthesis of 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. PTP1B inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. 1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to exhibit anti-tumor activity in various cancer cell lines. The compound has been tested in preclinical studies and has shown promising results, making it a potential candidate for further development as a therapeutic agent.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c27-21(14-28-22-23-24-25-26(22)18-7-2-1-3-8-18)16-10-11-20-17(13-16)12-15-6-4-5-9-19(15)20/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWVTHMJIBAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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